molecular formula C7H15NO B1486370 (1-(Ethoxymethyl)cyclopropyl)methanamine CAS No. 1134331-34-2

(1-(Ethoxymethyl)cyclopropyl)methanamine

Cat. No. B1486370
M. Wt: 129.2 g/mol
InChI Key: ROAVXRSMSAODPL-UHFFFAOYSA-N
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Description

“(1-(Ethoxymethyl)cyclopropyl)methanamine” is a chemical compound with the molecular formula C7H15NO. It is also known as “{[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride” with the CAS Number: 1332529-10-8 .


Molecular Structure Analysis

The molecular structure of “(1-(Ethoxymethyl)cyclopropyl)methanamine” can be represented by the InChI code: 1S/C7H15NO.ClH/c1-2-9-6-7(5-8)3-4-7;/h2-6,8H2,1H3;1H . This indicates that the molecule consists of a cyclopropyl group attached to a methanamine group via an ethoxymethyl group.


Physical And Chemical Properties Analysis

“(1-(Ethoxymethyl)cyclopropyl)methanamine” has a molecular weight of 165.66 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemoenzymatic Synthesis

(1-(Ethoxymethyl)cyclopropyl)methanamine has been explored in the chemoenzymatic synthesis of key chiral intermediates for CRF-1 receptor antagonists. This process, explored by Parker et al. (2012), utilized leucine dehydrogenase for the reductive amination of cyclopropylglycine, a critical step in the synthesis pathway.

Synthesis of Nucleoside Analogues

The compound is also involved in the synthesis of novel cyclopropane nucleoside analogues, as described by Grangier et al. (1994) in their study. These analogues have potential applications in the development of new therapeutic agents, particularly in antiviral and anticancer research.

Gold-Catalyzed Chemical Transformations

Hiault et al. (2016) explored the gold-catalyzed rearrangement of methoxymethyl ethers derived from (1-(Ethoxymethyl)cyclopropyl)methanamine, leading to various chemical transformations. This research highlights the compound's role in facilitating complex chemical reactions, essential for synthetic chemistry.

Asymmetric Synthesis

In the field of asymmetric synthesis, Miura et al. (2016) demonstrated the use of (1-(Ethoxymethyl)cyclopropyl)methanamine in the rhodium-catalyzed cyclopropanation reaction. This study showcases its application in producing boryl-substituted cyclopropylmethanamines, which are valuable in creating compounds with a quaternary stereocenter.

Formation of Cyclopropylamines

Gillaspy et al. (1995) developed a method for the formation of cyclopropylamines using [(1-ethoxycyclopropyl)oxy]trimethylsilane, as detailed in their research. This method is significant for synthesizing various cyclopropylamines, including the previously unreported tricyclopropylamine.

Enantioselective Synthesis of Homophenylalanine Analogs

Demir et al. (2004) conducted a study on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, using intermediates derived from (1-(Ethoxymethyl)cyclopropyl)methanamine. Their research contributes to the development of conformationally restricted homophenylalanine analogs, relevant in peptide and protein engineering.

properties

IUPAC Name

[1-(ethoxymethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-6-7(5-8)3-4-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAVXRSMSAODPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Ethoxymethyl)cyclopropyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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